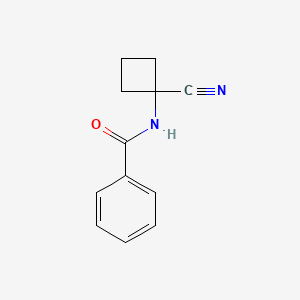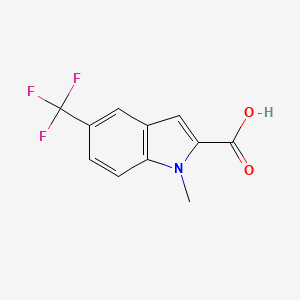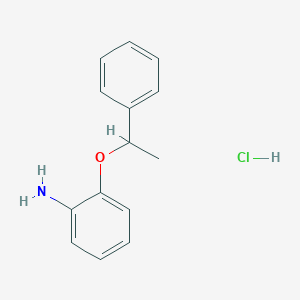
2-(1-Phenylethoxy)aniline hydrochloride
Vue d'ensemble
Description
“2-(1-Phenylethoxy)aniline hydrochloride” is a chemical compound with the molecular formula C14H16ClNO . Its molecular weight is 249.73 g/mol . This product is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of anilines, such as “2-(1-Phenylethoxy)aniline hydrochloride”, often involves the coupling of ammonia with aryl chlorides, bromides, iodides, and sulfonates . This process is catalyzed by palladium and can be performed with various functional groups . The reaction is highly selective and efficient, making it a valuable method for producing anilines .Molecular Structure Analysis
The molecular structure of “2-(1-Phenylethoxy)aniline hydrochloride” is represented by the InChI code1S/C14H15NO.ClH/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15;/h2-11H,15H2,1H3;1H . Physical And Chemical Properties Analysis
“2-(1-Phenylethoxy)aniline hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Radical Arylation Reactions : Hofmann, Jasch, and Heinrich (2014) have explored the use of 2-aminobiphenyls, derived from arylhydrazine hydrochlorides and anilines, in radical arylation reactions with dioxygen from air. They found that the free amino functionality of the aniline leads to high ortho:meta regioselectivities, which is significant for anilines with a donor substituent in the para position. This research demonstrates a mild and metal-free approach to synthesizing aminobiphenyls on a gram scale (Hofmann, Jasch, & Heinrich, 2014).
Corrosion Inhibition : Farsak, Keleş, and Keleş (2015) studied the effectiveness of 2-PTA (a compound related to 2-(1-Phenylethoxy)aniline) as a corrosion inhibitor for low carbon steel in hydrochloric acid solution. They found that 2-PTA exhibits significant inhibition by adsorbing onto the steel surface, even at high temperatures (Farsak, Keleş, & Keleş, 2015).
Conductive Polymers : Research by Pron and Rannou (2002) on conductive polymers, specifically polyaniline, highlights the unique physical properties of these polymers due to their extended π-bonding system. These properties are unattainable for conventional polymers and have applications in 'plastic electronics', such as polymer light-emitting diodes, photovoltaic cells, and field-effect transistors. Furthermore, undoped poly(aniline) can be used in high-voltage cable applications due to its non-linear characteristics (Pron & Rannou, 2002).
Potentiometric Sensors : Shoji and Freund (2001) explored the use of poly(aniline) for sensor applications, leveraging its pH-dependent properties. By exploiting the inductive effect of reactive substituents on the pK_a of poly(aniline), they developed active sensing elements, illustrating the versatility of aniline derivatives in sensor technology (Shoji & Freund, 2001).
Electropolymerization : Yamada, Teshima, Kobayashi, and Hirohashi (1995) studied the electropolymerization of aniline derivatives in non-aqueous solutions without a proton donor. They found that the solvent used affects the deprotonation of the cation radical of the monomer and chain propagation, thereby affecting the formation of electroactive and soluble poly(aniline)s (Yamada, Teshima, Kobayashi, & Hirohashi, 1995).
Safety And Hazards
The safety information for “2-(1-Phenylethoxy)aniline hydrochloride” indicates that it is a combustible liquid that may cause an allergic skin reaction and serious eye damage . It may also cause drowsiness or dizziness and is suspected of causing genetic defects and cancer . It is toxic if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
2-(1-phenylethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15;/h2-11H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXWKCCLQZXOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenylethoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



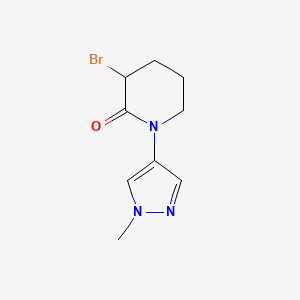
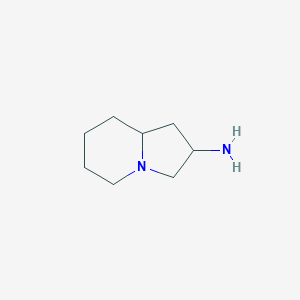
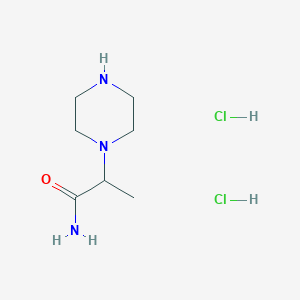
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)
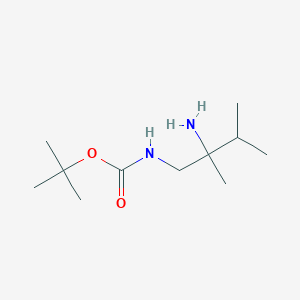
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)
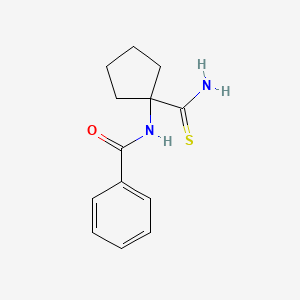
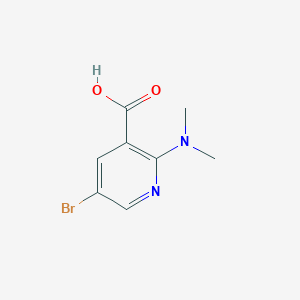
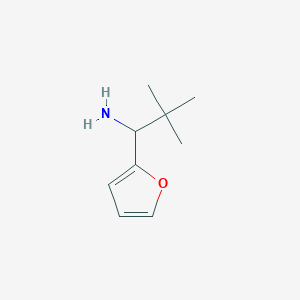
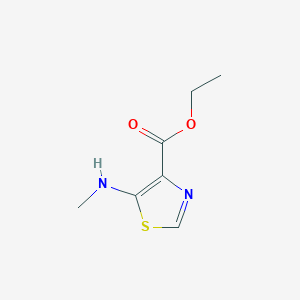
![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)
